molecular formula C11H9N3O4S B2833843 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865288-11-5

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2833843
CAS No.: 865288-11-5
M. Wt: 279.27
InChI Key: SVYNYEDWPIGQBR-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves the formation of the dioxine ring, which can be achieved through a cyclization reaction involving a suitable diol and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.

    Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, known for their antimicrobial properties.

    Dioxine Derivatives: Compounds such as 1,4-dioxine, used in the development of organic semiconductors.

Uniqueness

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a diverse range of chemical and biological properties

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, emphasizing its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiophene ring, an oxadiazole moiety, and a dioxine ring. The molecular formula is C11H10N4O3SC_{11}H_{10}N_{4}O_{3}S with a molecular weight of approximately 278.29 g/mol. The specific arrangement of these functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Various studies have investigated the anticancer potential of compounds featuring oxadiazole and thiophene structures. For instance, compounds similar to this compound have shown promising results against multiple cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell Lines TestedIC50 (µM)Reference
Compound AHEPG2, MCF71.18
Compound BPC-30.67
Compound CMDA-MB-4356.82

Research has shown that derivatives containing oxadiazole rings exhibit significant cytotoxicity against various cancer types including breast, prostate, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and Src kinases .

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structural frameworks have demonstrated anti-inflammatory activities. For example, studies have reported that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 2: Anti-inflammatory Activity of Oxadiazole Compounds

Compound NameInflammatory Marker TargetedEffect ObservedReference
Compound DIL-6Decreased levels
Compound ECOX-2Inhibition

These findings suggest that the incorporation of thiophene and oxadiazole moieties can enhance the anti-inflammatory potential of synthetic compounds.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with receptors such as EGFR can lead to altered signaling pathways that promote cell death in cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that oxadiazole derivatives can induce ROS production leading to oxidative stress in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound exhibited an IC50 value significantly lower than standard chemotherapeutics against prostate cancer cell lines. This underscores the potential for developing targeted therapies based on structural modifications of the oxadiazole framework .

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-9(7-6-16-3-4-17-7)12-11-14-13-10(18-11)8-2-1-5-19-8/h1-2,5-6H,3-4H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYNYEDWPIGQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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